N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been used as protein degrader building blocks , suggesting that this compound may also interact with proteins in the body.
Mode of Action
It’s known that similar compounds can act as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide might interact with its targets through covalent bonding, leading to changes in the target proteins.
Biochemical Pathways
Similar compounds have been used in proteomic studies , suggesting that this compound may affect protein-related biochemical pathways.
Result of Action
Similar compounds have been used in studies of protein degradation , suggesting that this compound may have effects on protein levels within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Comparison with Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various trifluoromethyl-containing compounds.
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: Utilized in fragment-based ligand discovery.
Uniqueness: N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide is unique due to its phenoxyacetamide moiety, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-14(24)9-25-13-4-2-1-3-5-13/h1-8H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBICZFIYMHDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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